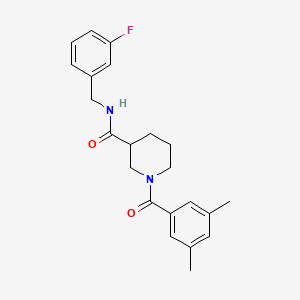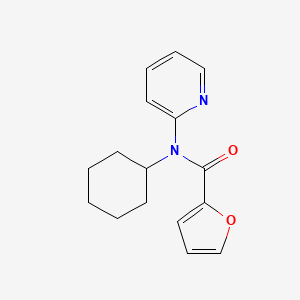![molecular formula C19H17ClN2O2S B7543980 3-(2-chlorophenyl)-5-methyl-N-[4-(methylthio)benzyl]isoxazole-4-carboxamide](/img/structure/B7543980.png)
3-(2-chlorophenyl)-5-methyl-N-[4-(methylthio)benzyl]isoxazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chlorophenyl)-5-methyl-N-[4-(methylthio)benzyl]isoxazole-4-carboxamide, also known as CTMIO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-[4-(methylthio)benzyl]isoxazole-4-carboxamide involves the inhibition of various signaling pathways that are involved in cell growth, survival, and inflammation. 3-(2-chlorophenyl)-5-methyl-N-[4-(methylthio)benzyl]isoxazole-4-carboxamide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. 3-(2-chlorophenyl)-5-methyl-N-[4-(methylthio)benzyl]isoxazole-4-carboxamide also inhibits the NF-κB pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects
3-(2-chlorophenyl)-5-methyl-N-[4-(methylthio)benzyl]isoxazole-4-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and survival, induction of apoptosis, inhibition of angiogenesis, neuroprotective effects, and anti-inflammatory effects. 3-(2-chlorophenyl)-5-methyl-N-[4-(methylthio)benzyl]isoxazole-4-carboxamide has also been shown to have minimal toxicity in normal cells, making it a potential candidate for therapeutic applications.
实验室实验的优点和局限性
One of the advantages of using 3-(2-chlorophenyl)-5-methyl-N-[4-(methylthio)benzyl]isoxazole-4-carboxamide in lab experiments is its specificity for certain signaling pathways, which allows for targeted inhibition of specific cellular processes. However, one limitation of using 3-(2-chlorophenyl)-5-methyl-N-[4-(methylthio)benzyl]isoxazole-4-carboxamide in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy.
未来方向
For research involving 3-(2-chlorophenyl)-5-methyl-N-[4-(methylthio)benzyl]isoxazole-4-carboxamide include further studies on its therapeutic potential in various diseases, including cancer, neurodegenerative diseases, and autoimmune diseases. Additionally, research on the pharmacokinetics and pharmacodynamics of 3-(2-chlorophenyl)-5-methyl-N-[4-(methylthio)benzyl]isoxazole-4-carboxamide may provide insights into its optimal dosing and administration routes. Finally, studies on the structure-activity relationship of 3-(2-chlorophenyl)-5-methyl-N-[4-(methylthio)benzyl]isoxazole-4-carboxamide may lead to the development of more potent and selective analogs.
合成方法
3-(2-chlorophenyl)-5-methyl-N-[4-(methylthio)benzyl]isoxazole-4-carboxamide can be synthesized through a multi-step process involving the reaction of 2-chlorobenzaldehyde with methyl isoxazole-4-carboxylate, followed by the reaction with 4-(methylthio)benzylamine. The final step involves the reaction of the intermediate product with acetic anhydride to yield 3-(2-chlorophenyl)-5-methyl-N-[4-(methylthio)benzyl]isoxazole-4-carboxamide.
科学研究应用
3-(2-chlorophenyl)-5-methyl-N-[4-(methylthio)benzyl]isoxazole-4-carboxamide has been studied for its potential therapeutic applications in various fields of science, including oncology, neurology, and immunology. In oncology, 3-(2-chlorophenyl)-5-methyl-N-[4-(methylthio)benzyl]isoxazole-4-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, 3-(2-chlorophenyl)-5-methyl-N-[4-(methylthio)benzyl]isoxazole-4-carboxamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, 3-(2-chlorophenyl)-5-methyl-N-[4-(methylthio)benzyl]isoxazole-4-carboxamide has been shown to have anti-inflammatory effects and may be useful in the treatment of autoimmune diseases.
属性
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-[(4-methylsulfanylphenyl)methyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S/c1-12-17(18(22-24-12)15-5-3-4-6-16(15)20)19(23)21-11-13-7-9-14(25-2)10-8-13/h3-10H,11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSYQHLNLNKRKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3=CC=C(C=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)-5-methyl-N-{[4-(methylsulfanyl)phenyl]methyl}-1,2-oxazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{1-[(3-ethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidin-4-yl}-N-(2-methoxyphenyl)acetamide](/img/structure/B7543902.png)
![1-(3,4-Dimethylphenyl)-3-[(2-piperidin-1-ylpyridin-4-yl)methyl]urea](/img/structure/B7543907.png)
![2-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7543911.png)
![N-(2-methoxy-5-methylphenyl)-N'-{[2-(1,4-thiazinan-4-yl)-4-pyridyl]methyl}urea](/img/structure/B7543919.png)
![3-(4-{2-[(4-chloro-2-fluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-isobutylpropanamide](/img/structure/B7543920.png)
![2-[8-[(2,4-dimethylphenyl)thio]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B7543929.png)

![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3,5-dinitrobenzamide](/img/structure/B7543962.png)
![2-[3-(3-chloro-4-fluorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(1,1-dioxothiolan-3-yl)acetamide](/img/structure/B7543985.png)

![N-[(4-methylphenyl)methyl]cyclopropanecarboxamide](/img/structure/B7544004.png)

![N-(3,4-difluorophenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B7544010.png)
